

spectroscopic data analysis of delta-octalactone (NMR, MS, IR)

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Compound of Interest

Compound Name: *delta-Octalactone*

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Spectroscopic Analysis of δ -Octalactone: A Technical Guide

Introduction: **Delta-octalactone** ($C_8H_{14}O_2$) is a cyclic ester, or lactone, that belongs to the delta-lactone class of organic compounds. It is a colorless to pale yellow liquid with a characteristic creamy, coconut-like aroma and is found naturally in various fruits, such as peaches and apricots, as well as in dairy products.^{[1][2]} Its pleasant sensory properties have led to its use as a flavoring and fragrance agent in the food and cosmetic industries. For researchers and professionals in drug development, the structural elucidation and purity assessment of such small molecules are critical. This technical guide provides an in-depth analysis of the spectroscopic data of **delta-octalactone**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It includes detailed experimental protocols and visual representations to aid in the comprehensive understanding of its molecular structure.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **delta-octalactone**, providing a quantitative basis for its structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: ^1H NMR Spectroscopic Data for δ -Octalactone (Predicted)

Disclaimer: The following ^1H NMR data is predicted based on the known structure of δ -octalactone and typical chemical shift values for analogous compounds. Experimental verification is recommended for precise assignments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.2 - 4.3	m	1H	H-5
~2.4 - 2.6	m	2H	H-2
~1.8 - 1.9	m	2H	H-4
~1.6 - 1.7	m	2H	H-3
~1.3 - 1.5	m	4H	H-6, H-7
~0.9	t	3H	H-8

Table 2: ^{13}C NMR Spectroscopic Data for δ -Octalactone[3]

Chemical Shift (δ) ppm	Assignment
171.86	C-1 (C=O)
80.24	C-5
37.99	C-6
29.50	C-2
27.86	C-4
18.53	C-3
18.22	C-7
13.84	C-8

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for δ -Octalactone

m/z	Relative Intensity (%)	Proposed Fragment
142	< 5	$[M]^+$ (Molecular Ion)
99	100	$[M - C_3H_7]^+$
71	~56	$[C_4H_7O]^+$
42	~56	$[C_3H_6]^+$ or $[C_2H_2O]^+$

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Absorption Data for δ -Octalactone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960 - 2850	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester/lactone)
~1240	Strong	C-O stretch (ester/lactone)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra of δ -octalactone.

Materials:

- δ -Octalactone sample
- Deuterated chloroform (CDCl_3) with 0.03% tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pipette

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of δ -octalactone in 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.
 - Place the sample in the NMR spectrometer.
- Data Acquisition:
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using standard acquisition parameters (e.g., 45° pulse, 2-second relaxation delay, 16 scans).
 - Acquire the ^{13}C NMR spectrum using proton decoupling (e.g., 30° pulse, 2-second relaxation delay, 1024 scans).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.

- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H and the CDCl_3 signal at 77.16 ppm for ^{13}C .
- Integrate the signals in the ^1H NMR spectrum.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of δ -octalactone.

Materials:

- δ -Octalactone sample
- Methanol or other suitable volatile solvent
- Vial

Procedure:

- Sample Preparation: Prepare a dilute solution of δ -octalactone (approximately 1 mg/mL) in a volatile organic solvent such as methanol.
- Injection: Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass range of m/z 30-200.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of δ -octalactone.

Materials:

- δ -Octalactone sample

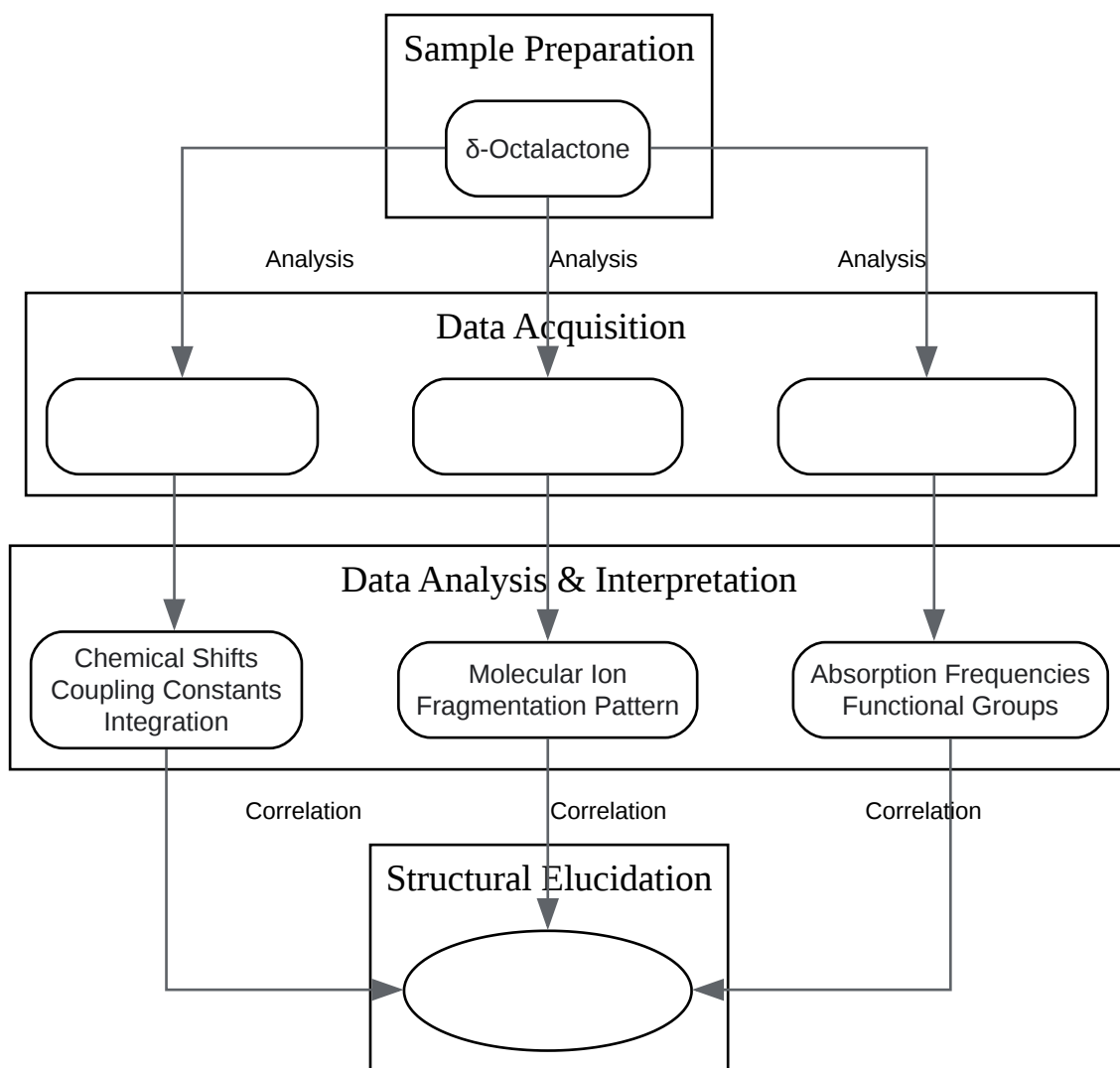
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Background Spectrum: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small drop of the liquid δ -octalactone sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.

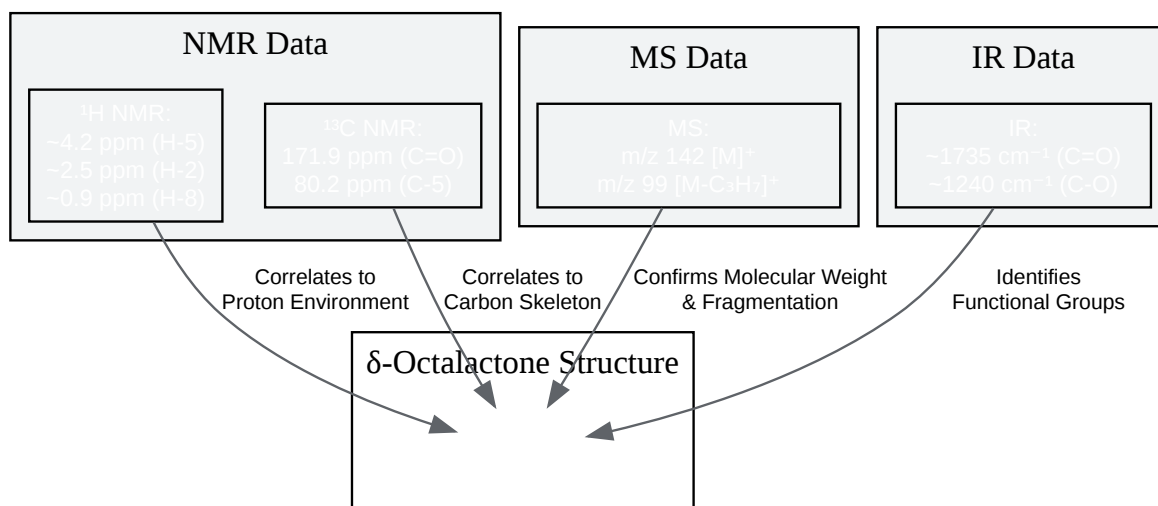
Visualizing Spectroscopic Analysis and Structural Correlation

The following diagrams, generated using Graphviz, illustrate the workflow of spectroscopic analysis and the correlation between the spectral data and the molecular structure of δ -octalactone.



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Spectroscopic Analysis Workflow for δ -Octalactone.



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Correlation of Spectroscopic Data to the Structure of δ -Octalactone.

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